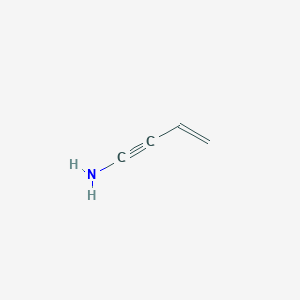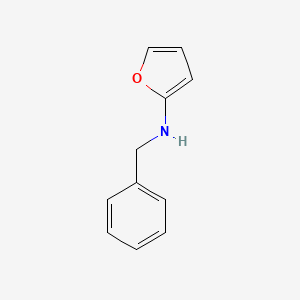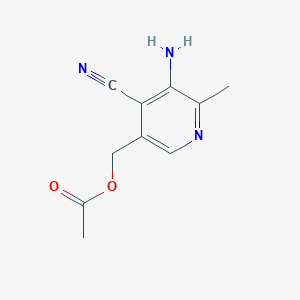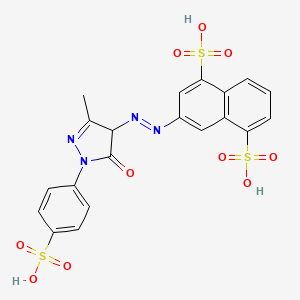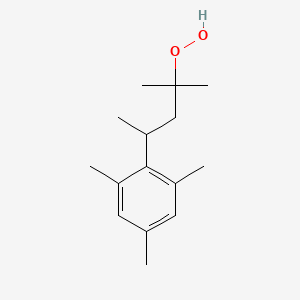
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol is an organic peroxide compound characterized by its unique structure, which includes a peroxol group attached to a pentane backbone with methyl and trimethylphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol typically involves the reaction of 2,4,6-trimethylphenyl magnesium bromide with 2-methyl-2-pentanol in the presence of hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include low temperatures and the use of an inert atmosphere to prevent decomposition of the peroxide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the product. Additionally, the use of stabilizers during production can help prevent the decomposition of the peroxide compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols or ketones.
Reduction: Reduction of the peroxide group can yield the corresponding alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position of the trimethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol has several scientific research applications:
Chemistry: Used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: Studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug that releases active compounds upon decomposition.
Industry: Utilized in the production of polymers and as a bleaching agent in the textile industry.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol involves the generation of free radicals upon decomposition of the peroxide group. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the free radicals generated.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethylpentane: A structurally similar compound used as a reference fuel in octane rating.
2-Methyl-2,4-pentanediol: Another related compound with different functional groups and applications.
Uniqueness
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol is unique due to its peroxide group, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to generate free radicals makes it valuable in polymerization and other radical-initiated processes.
Propriétés
Numéro CAS |
85981-79-9 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
2-(4-hydroperoxy-4-methylpentan-2-yl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H24O2/c1-10-7-11(2)14(12(3)8-10)13(4)9-15(5,6)17-16/h7-8,13,16H,9H2,1-6H3 |
Clé InChI |
HYXDONSRMNQHNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(C)CC(C)(C)OO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
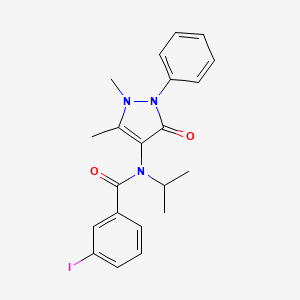
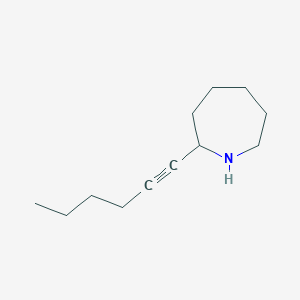

![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)
